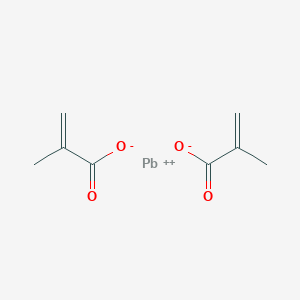
甲基丙烯酸铅(II)
描述
Lead(II) methacrylate is a chemical compound formed by the reaction of lead(II) ions with methacrylic acid. It is represented by the chemical formula Pb(C_5H_7O_2)_2. This compound is known for its unique properties, including its ability to undergo polymerization, making it useful in various industrial applications.
科学研究应用
Lead(II) methacrylate has several scientific research applications, including:
Chemistry: It is used in the synthesis of polymers with specific properties, such as radiation shielding materials.
Biology and Medicine: While direct applications in biology and medicine are limited, its polymers can be used in medical devices that require radiation protection.
作用机制
Target of Action
Lead(II) methacrylate, also known as Lead(2+) methacrylate, primarily targets the process of polymerization . It is used in the formation of polymers with high metal content, which can be controlled to obtain composite materials .
Mode of Action
The compound interacts with its targets through a double decomposition reaction of lead oxide and methacrylic acid . This reaction results in the formation of lead methacrylate [Pb(MAA)2], which is then used in the self-polymerization process .
Biochemical Pathways
The key biochemical pathway involved is the self-polymerization of lead methacrylate and its co-polymerization with other monomers . The reactivity ratios of Pb(MAA)2 and methyl methacrylate (MMA) are 3.767 and 0.166 respectively .
Pharmacokinetics
In terms of pharmacokinetics, the polymerization rate (Rp) is expressed as Rp = K [M] 1.02 [I] 0.37 below the 10% conversion rate at 70 °C, where K is the polymerization rate constant . In the N,N-dimethylformamide (DMF) solution, the activation energy required for Pb(MAA)2 to initiate self-polymerization by the free radicals is 74.99 kJ·mol −1 .
Result of Action
The result of the action of Lead(II) methacrylate is the formation of a plexiglass which has neutron and X-ray protection property . As the thickness of the material increases, the X-ray and thermal neutron shielding ability of the plexiglass containing gadolinium and lead improves .
Action Environment
The action of Lead(II) methacrylate is influenced by environmental factors such as temperature and the presence of other monomers . For instance, at 70°C, the polymerization rate is optimized . Additionally, the presence of other monomers like MMA and gadolinium methacrylate (Gd(MAA)3) influences the properties of the resulting plexiglass .
生化分析
Biochemical Properties
Lead(II) methacrylate has been found to participate in self-polymerization and co-polymerization reactions . The reactivity ratios of Lead(II) methacrylate and methyl methacrylate (MMA) are 3.767 and 0.166 respectively . The polymerization rate is expressed as Rp = K [ M] 1.02 [ I] 0.37 below the 10% conversion rate at 70 °C .
Molecular Mechanism
The molecular mechanism of Lead(II) methacrylate involves self-polymerization and co-polymerization reactions . In the N, N -dimethylformamide (DMF) solution, the activation energy required for Lead(II) methacrylate to initiate self-polymerization by the free radicals is 74.99 kJ·mol −1 .
准备方法
Synthetic Routes and Reaction Conditions: Lead(II) methacrylate is typically synthesized through a double decomposition reaction involving lead(II) oxide and methacrylic acid. The reaction is carried out in an ethanol solution, where lead(II) oxide reacts with methacrylic acid to form lead(II) methacrylate and water as a byproduct .
Industrial Production Methods: In industrial settings, the preparation of lead(II) methacrylate involves the same double decomposition reaction but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of ethanol as a solvent helps in dissolving the reactants and facilitating the reaction.
化学反应分析
Types of Reactions: Lead(II) methacrylate primarily undergoes polymerization reactions. It can participate in both self-polymerization and co-polymerization with other monomers such as methyl methacrylate . The polymerization process is initiated by free radicals, and the reaction conditions, such as temperature and solvent, play a crucial role in determining the rate and extent of polymerization.
Common Reagents and Conditions:
Self-Polymerization: Lead(II) methacrylate can self-polymerize in the presence of free radicals.
Co-Polymerization: It can co-polymerize with monomers like methyl methacrylate in the presence of initiators such as N,N-dimethylformamide.
Major Products: The major products formed from the polymerization reactions of lead(II) methacrylate are polymers that exhibit unique properties such as neutron and X-ray shielding .
相似化合物的比较
Methyl Methacrylate: A common monomer used in co-polymerization with lead(II) methacrylate.
Gadolinium Methacrylate: Another metal-containing methacrylate used in the synthesis of radiation shielding materials.
Uniqueness: Lead(II) methacrylate is unique due to its high metal content and its ability to form polymers with excellent radiation shielding properties. The presence of lead(II) ions enhances the material’s effectiveness in blocking X-rays and neutrons, making it superior to other similar compounds in specific applications .
属性
IUPAC Name |
lead(2+);2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H6O2.Pb/c2*1-3(2)4(5)6;/h2*1H2,2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGCKGOSVNLMF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Pb+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061445 | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-61-7, 52609-46-8, 90552-19-5 | |
| Record name | Lead(II) methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052609468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090552195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lead bis(methylacrylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead(2+) methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, lead salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.733 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


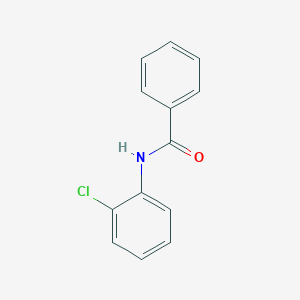
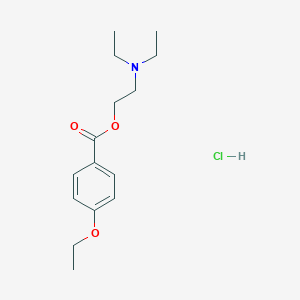
![Benzo[G]chrysene](/img/structure/B86070.png)
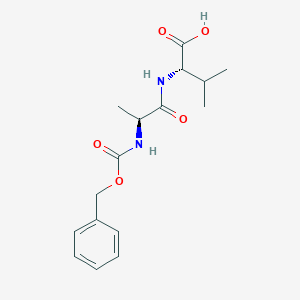
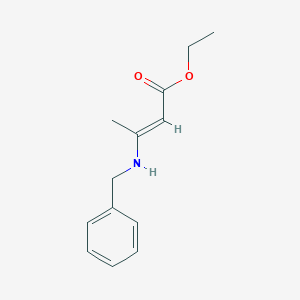

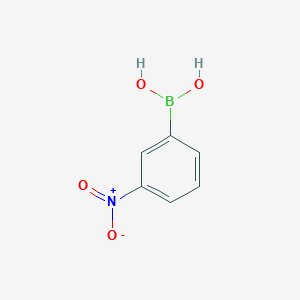
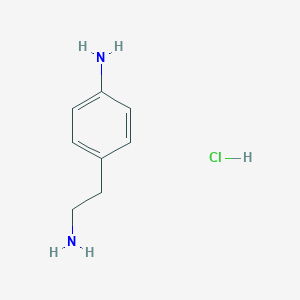
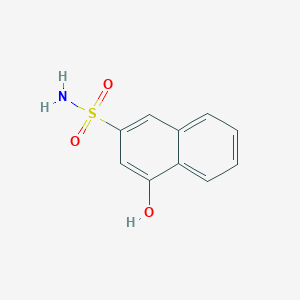

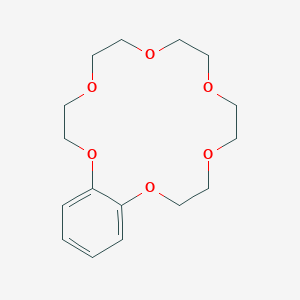
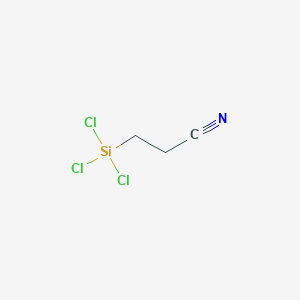

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane](/img/structure/B86093.png)
